Cas no 446829-08-9 (3-(3-phenylpropanamido)benzoic acid)
3-(3-phenylpropanamido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(3-phenylpropanoyl)amino]benzoic acid
- 3-(3-Phenyl-propionylamino)-benzoic acid
- 3-(3-Phenylpropanamido)benzoic acid
- 3-(3-phenylpropanamido)benzoic acid
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- MDL: MFCD00423281
- Inchi: 1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20)
- InChI Key: SCVWMUGDUMGWEC-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(NC(=O)CCC2=CC=CC=C2)=C1
3-(3-phenylpropanamido)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B527158-25mg |
3-[(3-Phenylpropanoyl)amino]benzoic Acid |
446829-08-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B527158-50mg |
3-[(3-Phenylpropanoyl)amino]benzoic Acid |
446829-08-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B527158-250mg |
3-[(3-Phenylpropanoyl)amino]benzoic Acid |
446829-08-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-234907-0.05g |
3-(3-phenylpropanamido)benzoic acid |
446829-08-9 | 95% | 0.05g |
$227.0 | 2024-06-19 | |
| Enamine | EN300-234907-0.1g |
3-(3-phenylpropanamido)benzoic acid |
446829-08-9 | 95% | 0.1g |
$238.0 | 2024-06-19 | |
| Enamine | EN300-234907-0.25g |
3-(3-phenylpropanamido)benzoic acid |
446829-08-9 | 95% | 0.25g |
$249.0 | 2024-06-19 | |
| Enamine | EN300-234907-0.5g |
3-(3-phenylpropanamido)benzoic acid |
446829-08-9 | 95% | 0.5g |
$260.0 | 2024-06-19 | |
| Enamine | EN300-234907-1.0g |
3-(3-phenylpropanamido)benzoic acid |
446829-08-9 | 95% | 1.0g |
$271.0 | 2024-06-19 | |
| Enamine | EN300-234907-2.5g |
3-(3-phenylpropanamido)benzoic acid |
446829-08-9 | 95% | 2.5g |
$529.0 | 2024-06-19 | |
| Enamine | EN300-234907-5.0g |
3-(3-phenylpropanamido)benzoic acid |
446829-08-9 | 95% | 5.0g |
$783.0 | 2024-06-19 |
3-(3-phenylpropanamido)benzoic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-(3-phenylpropanamido)benzoic acid
Introduction to 3-(3-phenylpropanamido)benzoic acid (CAS No. 446829-08-9)
3-(3-phenylpropanamido)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 446829-08-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoic acid core functionalized with an amide group linked to a 3-phenylpropanoyl moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and aliphatic components in its structure suggests versatile interactions with biological targets, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The synthesis of 3-(3-phenylpropanamido)benzoic acid involves multi-step organic transformations, typically starting from readily available aromatic precursors such as benzoyl chloride or benzoic acid derivatives. The introduction of the amide group at the 3-position of the phenylpropanoyl chain requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to optimize the synthetic route, reflecting the compound's importance in modern chemical synthesis.
Recent studies have highlighted the pharmacological potential of 3-(3-phenylpropanamido)benzoic acid and its derivatives. The benzoic acid moiety is known for its role in various biological processes, including inflammation modulation and antioxidant activity, while the amide group can enhance lipophilicity and metabolic stability. These properties make it an attractive candidate for developing novel therapeutic agents targeting chronic diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
In the realm of drug discovery, 3-(3-phenylpropanamido)benzoic acid has been investigated for its ability to interact with specific enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting proteases involved in tumor progression, suggesting a potential role in oncology research. Additionally, modifications to the phenylpropanoyl chain have been explored to fine-tune pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug development.
The structural motif of 3-(3-phenylpropanamido)benzoic acid also finds relevance in materials science applications. Its ability to form stable complexes with metal ions and other organic molecules makes it useful in designing functional materials for sensors and catalysts. Furthermore, the compound's fluorescence properties have been studied for potential use in bioimaging techniques, where precise molecular probes are essential for diagnostic applications.
Advances in computational chemistry have further enhanced the understanding of 3-(3-phenylpropanamido)benzoic acid's interactions with biological systems. Molecular docking simulations and quantum mechanical calculations have been utilized to predict binding affinities and identify key pharmacophores within the molecule. These computational approaches complement experimental studies by providing insights into molecular recognition processes at an atomic level.
The role of 3-(3-phenylpropanamido)benzoic acid in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a versatile building block for more complex molecules through structural analoging and derivatization strategies. Researchers often modify its core structure to explore new chemical spaces, aiming to discover compounds with improved efficacy and reduced side effects. This underscores the compound's significance as a key intermediate in synthetic pharmaceutical chemistry.
Recent patents and scientific literature underscore the ongoing interest in 3-(3-phenylpropanamido)benzoic acid. Several academic groups and pharmaceutical companies have reported novel derivatives with enhanced biological activities, demonstrating the compound's adaptability for various therapeutic purposes. The development of innovative synthetic methodologies to access these derivatives continues to drive research forward, ensuring that this molecule remains at the forefront of chemical biology investigations.
The environmental impact of synthesizing and utilizing 3-(3-phenylpropanamido)benzoic acid is also a consideration in modern research practices. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable chemistry principles are being integrated into laboratory protocols, aligning with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion, 3-(3-phenylpropanamido)benzoic acid (CAS No. 446829-08-9) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and computational chemistry. Its unique structural features offer opportunities for developing innovative therapeutics while serving as a valuable tool for fundamental research. As scientific understanding evolves, this molecule is poised to play an increasingly important role in addressing complex challenges in health care and advanced material design.
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